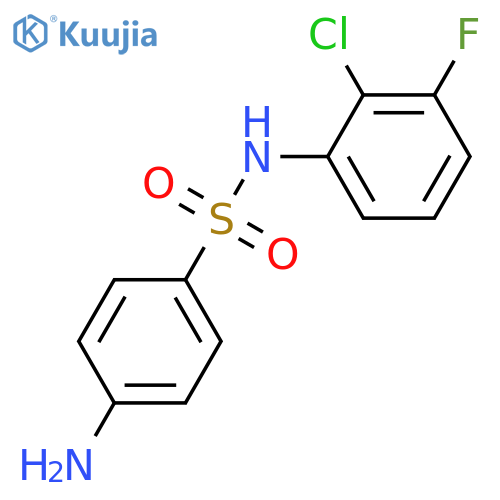

Cas no 1208077-07-9 (4-Amino-N-(-2-chloro-3-fluorophenyl)benzene sulfonamide)

4-Amino-N-(-2-chloro-3-fluorophenyl)benzene sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide

- 4-Amino-N-(-2-chloro-3-fluorophenyl)benzene sulfonamide

-

- MDL: MFCD12922553

- インチ: 1S/C12H10ClFN2O2S/c13-12-10(14)2-1-3-11(12)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H,15H2

- InChIKey: ZXLUBRIKFQGXJC-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=CC=CC(F)=C2Cl)(=O)=O)=CC=C(N)C=C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

4-Amino-N-(-2-chloro-3-fluorophenyl)benzene sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589427-5g |

4-Amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide |

1208077-07-9 | 97% | 5g |

¥3773.0 | 2023-04-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD589427-1g |

4-Amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide |

1208077-07-9 | 97% | 1g |

¥1267.0 | 2023-04-05 | |

| Oakwood | 043073-25g |

4-Amino-N-(-2-chloro-3-fluorophenyl)benzene sulfonamide |

1208077-07-9 | 95% | 25g |

$1445.00 | 2023-09-16 |

4-Amino-N-(-2-chloro-3-fluorophenyl)benzene sulfonamide 関連文献

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

4-Amino-N-(-2-chloro-3-fluorophenyl)benzene sulfonamideに関する追加情報

Research Briefing on 4-Amino-N-(2-chloro-3-fluorophenyl)benzene sulfonamide (CAS: 1208077-07-9): Recent Advances and Applications

4-Amino-N-(2-chloro-3-fluorophenyl)benzene sulfonamide (CAS: 1208077-07-9) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been investigated for its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties. Recent studies have explored its synthesis, mechanism of action, and therapeutic potential, positioning it as a promising candidate for further development.

One of the key areas of research has focused on the compound's role as a carbonic anhydrase (CA) inhibitor. CAs are a family of metalloenzymes that play critical roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Inhibition of CAs has therapeutic implications for conditions such as glaucoma, epilepsy, and cancer. Recent findings suggest that 4-Amino-N-(2-chloro-3-fluorophenyl)benzene sulfonamide exhibits selective inhibition against specific CA isoforms, which could lead to targeted therapies with reduced side effects.

In addition to its CA inhibitory activity, this compound has also been evaluated for its antimicrobial properties. Sulfonamides are well-known for their antibacterial effects, and recent studies have extended this understanding to 4-Amino-N-(2-chloro-3-fluorophenyl)benzene sulfonamide. Preliminary results indicate efficacy against a range of Gram-positive and Gram-negative bacteria, with potential applications in addressing antibiotic-resistant strains. The compound's mechanism of action appears to involve interference with bacterial folate synthesis, a pathway critical for microbial growth and replication.

The synthesis and optimization of 4-Amino-N-(2-chloro-3-fluorophenyl)benzene sulfonamide have also been areas of active research. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further biological evaluation. Structural-activity relationship (SAR) studies have identified key modifications that enhance its potency and selectivity, paving the way for the development of next-generation derivatives with improved pharmacological profiles.

Looking ahead, the potential applications of 4-Amino-N-(2-chloro-3-fluorophenyl)benzene sulfonamide extend beyond its current scope. Ongoing research is exploring its utility in other therapeutic areas, such as anti-inflammatory and anticancer agents. Furthermore, its role in combination therapies and drug repurposing initiatives is being investigated, highlighting its versatility as a chemical scaffold. As the body of evidence grows, this compound is poised to make significant contributions to the field of medicinal chemistry and drug development.

In conclusion, 4-Amino-N-(2-chloro-3-fluorophenyl)benzene sulfonamide (CAS: 1208077-07-9) represents a promising avenue of research with diverse therapeutic potential. Its unique structural and functional properties, combined with recent advancements in synthesis and biological evaluation, underscore its relevance in contemporary drug discovery efforts. Continued investigation into its mechanisms and applications will likely yield valuable insights and novel therapeutic strategies.

1208077-07-9 (4-Amino-N-(-2-chloro-3-fluorophenyl)benzene sulfonamide) 関連製品

- 923121-80-6(N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide)

- 2229543-32-0(tert-butyl N-(4,4-dimethyl-1-nitropentan-3-yl)carbamate)

- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)

- 874297-97-9(1-(pyridin-2-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)

- 2228171-88-6(2-Methyl-3-(4-methyloxan-4-yl)propanoic acid)

- 2138268-30-9(2-({bicyclo4.1.0heptan-3-yl}methyl)-2H-1,2,3-triazol-4-amine)

- 2228808-20-4(3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol)

- 1448044-59-4(3-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonylpyridine)

- 887982-70-9(6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid)

- 16537-18-1(Benzoic acid,2-methyl-, 1,1-dimethylethyl ester)